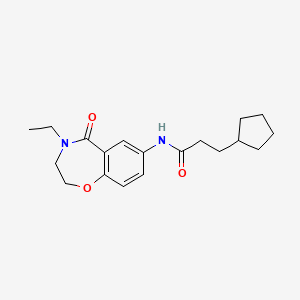

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

Description

This compound features a 1,4-benzoxazepin core substituted with a 4-ethyl-5-oxo group and a 7-position propanamide side chain bearing a cyclopentyl moiety. The benzoxazepin scaffold is a heterocyclic system known for its conformational flexibility and pharmacological relevance, particularly in central nervous system (CNS) targets.

Properties

IUPAC Name |

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-2-21-11-12-24-17-9-8-15(13-16(17)19(21)23)20-18(22)10-7-14-5-3-4-6-14/h8-9,13-14H,2-7,10-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGOHGIFQIGWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide typically involves multiple steps, including the formation of the oxazepine ring and the introduction of the cyclopentyl and propanamide groups. The synthetic route may involve the following steps:

Formation of the Oxazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides or other cyclopentyl-containing reagents.

Formation of the Propanamide Moiety: This can be done by reacting the intermediate compound with propanoyl chloride or similar reagents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide; CAS 922054-80-6) shares the 4-ethyl-5-oxo-1,4-benzoxazepin core but differs in the substituent at the 7-position. Instead of a cyclopentylpropanamide group, BI85532 features a 5-chloro-2-methoxybenzamide moiety (Figure 1).

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods; experimental validation required.

Implications of Structural Differences

- Lipophilicity and Bioavailability: The cyclopentyl group in the target compound increases logP compared to BI85532’s chloro-methoxybenzamide group.

- Receptor Binding : The bulky cyclopentyl moiety may sterically hinder interactions with flat binding pockets, whereas BI85532’s planar benzamide group could favor π-π stacking with aromatic residues in target proteins.

- Synthetic Accessibility : The cyclopentylpropanamide side chain may require multi-step synthesis, while BI85532’s benzamide could be introduced via simpler coupling reactions.

Research Findings and Pharmacological Considerations

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:

- BI85532 : Benzoxazepin derivatives with halogenated benzamide groups are often investigated as kinase inhibitors or protease-activated receptor (PAR) antagonists. The chloro and methoxy groups in BI85532 may enhance electron-withdrawing effects, stabilizing hydrogen bonds with catalytic residues in enzymes .

- Crystallographic Insights : The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural studies of the target compound and its analogs could leverage SHELXL or SHELXTL for refinement. For example, crystallographic data might reveal how the cyclopentyl group influences the benzoxazepin ring’s conformation compared to BI85532’s substituents .

Biological Activity

3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.39 g/mol. The compound features a cyclopentyl group and a benzoxazepine moiety, which are significant for its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.

- Modulation of Neurotransmitter Systems : Given the structural similarity to known neuroactive compounds, it may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.

- Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways like NF-kB.

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. The following table summarizes the observed IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF7 (Breast Cancer) | 12.7 | |

| HeLa (Cervical Cancer) | 10.5 |

These results suggest that the compound has potential as an anticancer agent.

Neuroprotective Effects

Studies have indicated potential neuroprotective properties of the compound in models of neurodegeneration. It appears to reduce oxidative stress markers and improve neuronal survival in vitro.

Study 1: Antitumor Efficacy

A preclinical study evaluated the efficacy of this compound in tumor-bearing mice. The treatment group showed a significant reduction in tumor volume compared to the control group (p < 0.05), suggesting its potential for further development as an anticancer therapy.

Study 2: Neuroprotection in Animal Models

In another study involving rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. This effect was correlated with decreased levels of amyloid-beta plaques in brain tissue sections.

Q & A

Q. What are the key synthetic pathways for preparing 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide?

The synthesis typically involves multi-step reactions:

- Core formation : Construction of the tetrahydrobenzo[1,4]oxazepine ring via cyclization of precursors like substituted benzoxazepinones under basic or acidic conditions.

- Side-chain introduction : The cyclopentylpropanamide moiety is introduced via amide coupling (e.g., using HATU or EDCI as coupling agents) or nucleophilic substitution.

- Optimization : Reaction parameters (temperature, pH, solvent polarity) are carefully controlled to maximize yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC or LC-MS to assess purity (>95% is standard for biological assays). These methods ensure structural fidelity and reproducibility .

Q. What preliminary biological assays are recommended for initial activity screening?

- Kinase inhibition assays : Test against receptor-interacting protein 1 (RIP1) kinase, as benzoxazepin analogs show anti-inflammatory potential.

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo assays.

- Microbial susceptibility testing : Gram-positive/negative bacterial strains to evaluate antimicrobial activity. These assays prioritize targets based on structural analogs .

Advanced Research Questions

Q. How can researchers identify and validate the molecular targets of this compound?

- Kinase profiling panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify binding partners.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd values).

- CRISPR-Cas9 knockout models : Validate target relevance by observing loss of compound efficacy in gene-edited cell lines .

Q. How should discrepancies in biological activity data across studies be addressed?

- Statistical experimental design : Apply factorial design (e.g., Taguchi method) to isolate variables like solvent effects or cell passage number.

- Replicate studies : Use independent labs to confirm reproducibility.

- Meta-analysis : Cross-reference data with structurally similar benzoxazepin derivatives to identify trends or outliers .

Q. What computational strategies enhance the prediction of this compound’s reactivity and selectivity?

- Quantum mechanical (QM) calculations : Simulate reaction pathways (e.g., DFT for transition states) to optimize synthesis.

- Molecular dynamics (MD) simulations : Study ligand-target binding dynamics (e.g., with GROMACS) to predict selectivity.

- Machine learning (ML) : Train models on PubChem datasets to prioritize analogs with desired properties. These methods reduce trial-and-error experimentation .

Q. What strategies improve the compound’s selectivity for therapeutic targets?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl) to assess impact on potency.

- Co-crystallization studies : Resolve X-ray structures of compound-target complexes to guide rational design.

- Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.